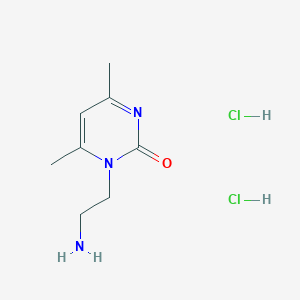
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride
Descripción general
Descripción
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride is a useful research compound. Its molecular formula is C8H15Cl2N3O and its molecular weight is 240.13. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-Aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone dihydrochloride, a pyrimidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure and has been investigated for various pharmacological properties, including antimicrobial and antitumor activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Structure and Composition
- Chemical Formula : C₈H₁₅Cl₂N₃O
- Molecular Weight : 240.13 g/mol
- CAS Number : 1185712-25-7
- SMILES Notation : O=C1N(CCN)C(C)=CC(C)=N1.Cl.Cl
Physical Properties
| Property | Value |
|---|---|
| Form | Solid |
| Purity | ≥ 97% |
| Hazard Classification | Acute Tox. 4 Oral |
| Storage Class | 11 - Combustible Solids |
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-aminoethyl)-4,6-dimethyl-2(1H)-pyrimidinone exhibit significant antimicrobial properties. A study published in PubMed demonstrated that various derivatives of pyrimidine showed both antibacterial and antifungal activities. Particularly, compounds derived from similar structures displayed comparable efficacy to established antimicrobial agents, suggesting potential applications in treating infections caused by resistant strains of bacteria and fungi .
Case Study: Synthesis and Evaluation
In a study focusing on the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine derivatives, it was found that several compounds exhibited notable antibacterial effects against common pathogens. The synthesized compounds were evaluated for their minimum inhibitory concentrations (MICs), revealing promising results against both Gram-positive and Gram-negative bacteria .
Antitumor Activity
The potential antitumor effects of pyrimidine derivatives have also been explored. A related study highlighted the cytotoxic effects of certain pyrimidine compounds on various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutic agents .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, studies have indicated that similar pyrimidine derivatives can inhibit glutathione reductase, an enzyme crucial for maintaining cellular redox balance, thereby leading to increased oxidative stress in target cells .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Antibacterial Activity | Antifungal Activity | Antitumor Activity |
|---|---|---|---|
| This compound | Moderate | Moderate | Promising |
| 1-substituted amino-4,6-dimethyl-2-oxo-pyridine derivatives | High | High | Moderate |
| Novel pyrimidine compounds with antimony complexes | High | Moderate | High |
Propiedades
IUPAC Name |
1-(2-aminoethyl)-4,6-dimethylpyrimidin-2-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-6-5-7(2)11(4-3-9)8(12)10-6;;/h5H,3-4,9H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKGCBBKLHFRJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CCN)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















